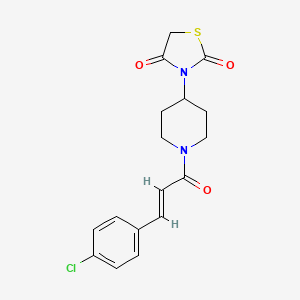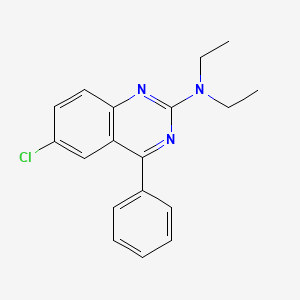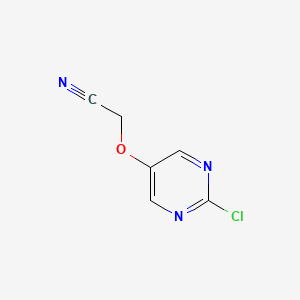
2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile is a chemical compound with the molecular formula C6H4ClN3O and a molecular weight of 169.57 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile is complex, contributing to its diverse applications in the field. The molecule consists of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Complex Compounds : 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile is used in synthesizing various complex compounds. For instance, it is involved in the synthesis of arylpyrazino[1,2-a]pyrimidine-4-ylidene acetonitriles and cyanomethyl appended pyrimidines, as demonstrated by Pratap et al. (2007) in their study on base-catalyzed ring transformation of functionalized 2H-pyran-2-ones (Pratap, Kushwaha, Goel, & Ram, 2007).
Preparation of Bioactive Compounds : This chemical is integral in preparing compounds with potential biological properties. Jansa et al. (2011) explored its use in preparing polysubstituted pyrimidinylphosphonic and 1,3,5-triazinylphosphonic acids with anti-influenza activity (Jansa, Hradil, Baszczyňski, Dračínský, Klepetářová, Holý, Balzarini, & Janeba, 2011).
Electrochemical Studies : Memarian et al. (2011) conducted voltammetric studies on 2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxamides in acetonitrile, elucidating the impact of various substituents on the oxidation potential of such compounds (Memarian, Soleymani, Sabzyan, Bagherzadeh, & Ahmadi, 2011).
Chemical Structure and Interactions
Crystal Structure Analysis : The study of the crystal structures of compounds related to 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile provides insights into their chemical interactions and properties. For example, the work of Amankrah et al. (2021) on the crystal structure of syn-isomer of 2,6-Dichlorophenyl-cyanoxime reveals complex molecular arrangements and potential for Carbonyl Reductase inhibition (Amankrah, Hietsoi, Tyukhtenko, Gerasimchuk, & Charlier, 2021).
Chemical Reactions and Bonding : The study by Trilleras et al. (2008) on the hydrogen-bonded structures formed by cyanoacetylation of pyrimidines demonstrates the diverse aggregation forms that can arise from small changes in molecular structure (Trilleras, Low, Cobo, Marchal, & Glidewell, 2008).
Applications in Synthesis and Characterization
Synthesis of Heterocyclic Compounds : El‐Mekabaty (2015) utilized 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, a compound related to 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile, to synthesize various heterocycles with antioxidant activity, highlighting its role in creating biologically active compounds (El‐Mekabaty, 2015).
Photophysical Properties Study : Piguet et al. (1996) investigated the segmental ligand 2-{6-[N,N-diethylcarbamoyl]pyridin-2-yl}-1,1‘-dimethyl-5,5‘-methylene-2‘-(5-methylpyridin-2-yl)bis[1H-benzimidazole] in acetonitrile, illustrating the complex interactions and luminescence properties in heterodinuclear complexes (Piguet, Bünzli, Bernardinelli, Hopfgartner, Petoud, & Schaad, 1996).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2-chloropyrimidin-5-yl)oxyacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-6-9-3-5(4-10-6)11-2-1-8/h3-4H,2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNDYQZMTGZYPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)OCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

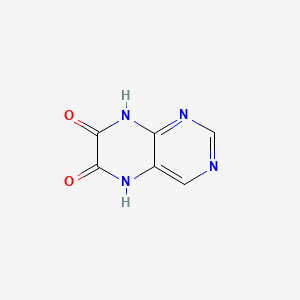
![2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2356467.png)
![2-chloro-N-[1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2356468.png)
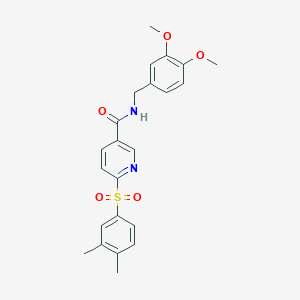
![6-ethyl-3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2356473.png)
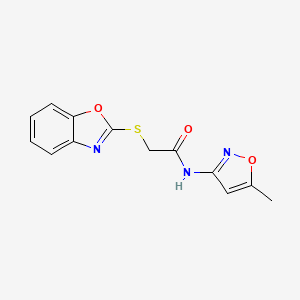
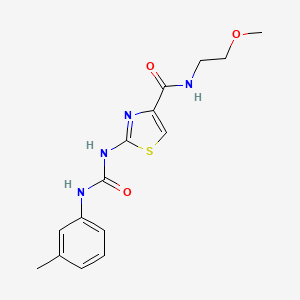
![2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2356476.png)
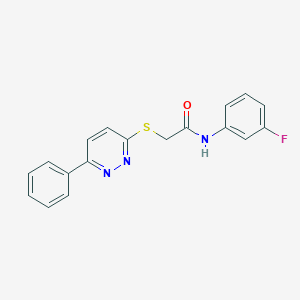
![2-{4-[4-(Tert-butyl)phenoxy]phenyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2356479.png)
![N-(benzo[d]thiazol-2-yl)-3-hydrazinyl-3-oxopropanamide](/img/structure/B2356481.png)
